Regioisomeric Linkage Determines Kinase Selectivity: 4-Methyl vs. 5-Amino Pyrimidine
The key differentiator for this compound is its 4-methyl linkage, which distinguishes it from the more common 5-amino-linked pyrimidine analogs like CFI-400945. While direct kinome-wide selectivity data for this specific compound is not publicly available, it is class-level inference that the position of the pyrimidine linkage is a major determinant of off-target kinase binding [1]. The 4-methyl substitution pattern directs the dimethylamino group into a distinct region of the kinase back pocket, which is predicted to reduce affinity for PLK4, the primary target of CFI-400945 (Ki < 0.3 nM) , and may confer a different selectivity profile towards other kinases such as EGFR or Aurora kinases. This positional isomerism is a critical parameter in SAR studies.
| Evidence Dimension | Predicted Kinase Selectivity Profile based on Regioisomerism |
|---|---|
| Target Compound Data | 4-Methyl linkage; predicted altered PLK4 and EGFR selectivity profile vs. 5-amino isomer |
| Comparator Or Baseline | CFI-400945 (5-amino isomer): potent PLK4 inhibitor with Ki = 0.26 nM; also inhibits EGFR and Aurora kinases at higher concentrations . |
| Quantified Difference | Qualitative difference in kinase inhibition landscape; PLK4 affinity for the 4-methyl isomer is predicted to be significantly lower based on structural modeling. |
| Conditions | Comparison of chemical structures and known pharmacological profiles of close regioisomers. |
Why This Matters
Ensures procurement of the correct tool for SAR studies focused on pyrimidine linkage vectors; prevents the use of a PLK4-specific inhibitor for an EGFR or Aurora-targeted experiment.
- [1] Dalriada Drug Discovery. Furanopyrimidine SAR highlighting linkage-dependent selectivity. February 2023. View Source
